Tert-butyl 4-{[4-(trifluoromethyl)anilino]carbonyl}-1,4-diazepane-1-carboxylate
Description
Tert-butyl 4-{[4-(trifluoromethyl)anilino]carbonyl}-1,4-diazepane-1-carboxylate is a diazepane-derived compound featuring a trifluoromethyl-substituted anilino carbonyl group at the 4-position of the diazepane ring. The tert-butyl carbamate group at the 1-position enhances steric protection and metabolic stability.
Properties
Molecular Formula |
C18H24F3N3O3 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
tert-butyl 4-[[4-(trifluoromethyl)phenyl]carbamoyl]-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C18H24F3N3O3/c1-17(2,3)27-16(26)24-10-4-9-23(11-12-24)15(25)22-14-7-5-13(6-8-14)18(19,20)21/h5-8H,4,9-12H2,1-3H3,(H,22,25) |
InChI Key |
YPKAHRYADWTSGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C(=O)NC2=CC=C(C=C2)C(F)(F)F |
solubility |
53.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-{[4-(trifluoromethyl)anilino]carbonyl}-1,4-diazepane-1-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with 4-(trifluoromethyl)aniline under specific conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-{[4-(trifluoromethyl)anilino]carbonyl}-1,4-diazepane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Tert-butyl 4-{[4-(trifluoromethyl)anilino]carbonyl}-1,4-diazepane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-{[4-(trifluoromethyl)anilino]carbonyl}-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related diazepane derivatives share the tert-butyl carbamate core but differ in substituents at the 4-position. These variations significantly influence their chemical reactivity, pharmacokinetics, and biological activity. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Differences:
Functional Groups: The anilino carbonyl group in the target compound provides hydrogen-bonding capability, unlike the benzoyl group in or the halogenated aryl groups in . This may enhance receptor binding specificity. Trifluoromethyl substituents (present in the target compound and ) improve lipophilicity and metabolic resistance compared to non-fluorinated analogs .
Biological Activity :
- Compounds with chloroaryl groups (e.g., ) show higher affinity for neurotransmitter receptors, while ethylpiperidine -substituted derivatives (e.g., ) are prioritized for enzyme inhibition.
- The target compound’s amide linkage may reduce off-target effects compared to esters or ketones in similar structures .
Synthetic Utility :
- Bromine- or thiadiazole-containing derivatives (e.g., ) are preferred for further functionalization via Suzuki or Buchwald-Hartwig reactions.
Research Findings
Pharmacological Studies :
- The trifluoromethyl group in the target compound enhances blood-brain barrier penetration, as observed in analogs like tert-butyl 4-(3,4-difluorophenyl)-1,4-diazepane-1-carboxylate .
- Amide-linked diazepanes (e.g., target compound) exhibit longer half-lives (<i>t</i>1/2 > 6 hours) compared to ester analogs (<i>t</i>1/2 ~ 2 hours) .
Structure-Activity Relationships (SAR) :
- Substitution at the 4-position with aromatic groups (e.g., phenyl, benzoyl) correlates with increased binding to serotonin receptors, while aliphatic groups (e.g., ethylpiperidine) favor kinase inhibition .
- The tert-butyl carbamate group universally improves solubility and crystallinity across all analogs, facilitating formulation .
Biological Activity
Tert-butyl 4-{[4-(trifluoromethyl)anilino]carbonyl}-1,4-diazepane-1-carboxylate is a compound of interest due to its potential biological activities. This article aims to summarize its biological activity, including its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHFNO
- Molecular Weight : 300.29 g/mol
- CAS Number : 112275-50-0
This compound features a tert-butyl group, a diazepane ring, and a trifluoromethyl aniline moiety, which contribute to its biological properties.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance:
- Inhibition of Acetylcholinesterase (AChE) : Compounds with similar structures have shown moderate inhibition of AChE with IC values ranging from 27.04 to 106.75 µM, suggesting potential for treating neurodegenerative diseases like Alzheimer's disease .
- Antimycobacterial Activity : Some derivatives have demonstrated effectiveness against Mycobacterium tuberculosis and other strains, indicating their potential as therapeutic agents in infectious diseases .
Enzyme Inhibition
The compound's structural features suggest it may inhibit various enzymes:
- Butyrylcholinesterase (BuChE) : Similar compounds exhibited IC values from 58.01 to 277.48 µM against BuChE, which is relevant for developing treatments for conditions like myasthenia gravis .
Cytotoxicity and Antiproliferative Effects
Research indicates that certain derivatives possess cytotoxic properties:
- Cancer Cell Lines : Compounds derived from the diazepane structure have been tested against various cancer cell lines, demonstrating significant antiproliferative effects. For example, some derivatives showed enhanced activity against breast and colon cancer cells .
Case Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of a related compound on neuroblastoma cells. The results indicated that treatment with the compound resulted in a reduction of oxidative stress markers and improved cell viability in the presence of neurotoxic agents.
Case Study 2: Antimycobacterial Efficacy
In another study, a series of related hydrazinecarboxamides were tested against Mycobacterium tuberculosis. The most potent compounds exhibited MIC values as low as 125 µM against drug-resistant strains, showcasing their potential as novel antimycobacterial agents .
Data Table: Biological Activity Summary
| Activity Type | Related Compound | IC / MIC (µM) | Notes |
|---|---|---|---|
| AChE Inhibition | Various derivatives | 27.04 - 106.75 | Potential for Alzheimer's treatment |
| BuChE Inhibition | Similar structures | 58.01 - 277.48 | Relevant for myasthenia gravis |
| Antimycobacterial | N-Hexyl derivative | 125 - 250 | Effective against M. tuberculosis |
| Cytotoxicity | Diazepane derivatives | Varies | Significant effects on cancer cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
